molecular formula C15H17N5O B1221405 1H-Pyrazolo[3,4-b]pyridine-5-carboxamide, 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl- CAS No. 103586-12-5

1H-Pyrazolo[3,4-b]pyridine-5-carboxamide, 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-

Cat. No.: B1221405
CAS No.: 103586-12-5
M. Wt: 283.33 g/mol
InChI Key: ZPOHUNITDKKDQD-UHFFFAOYSA-N
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Description

Molecular Architecture of 4-Amino-1-(3-Pentyn-1-yl)-N-2-Propen-1-yl Substituent Configuration

The molecular architecture of 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide reveals a sophisticated arrangement of functional groups around the bicyclic core structure. The compound features a pyrazolo[3,4-b]pyridine scaffold formed by the fusion of a pyrazole ring with a pyridine ring, creating a rigid bicyclic framework that serves as the foundation for further functionalization. The SMILES notation CC#CCCN1C2=NC=C(C(=O)NCC=C)C(=C2C=N1)N accurately describes the connectivity of this complex molecule. The pyrazole ring contributes nitrogen atoms at positions N1 and N2, while the pyridine ring provides additional nitrogen at position N4, creating multiple sites for potential intermolecular interactions.

The substituent configuration demonstrates remarkable structural complexity through the presence of three distinct functional group types. The 4-amino group provides a primary amine functionality directly attached to the pyridine ring, offering sites for hydrogen bonding and potential chemical reactivity. The 1-(3-pentyn-1-yl) substituent introduces an alkyne functional group positioned three carbons away from the nitrogen attachment point, creating a linear chain that extends from the bicyclic core. This alkyne group contributes to the molecule's rigidity and provides opportunities for further chemical modification through alkyne chemistry. The N-2-propen-1-yl component of the carboxamide group introduces an allyl substituent, contributing an alkene functionality that adds conformational flexibility to the overall molecular structure.

The carboxamide group at position 5 represents a crucial structural element that connects the bicyclic core to the allyl substituent through an amide linkage. This amide bond contributes to the molecule's stability through resonance stabilization and provides additional opportunities for hydrogen bonding interactions. The InChI representation InChI=1S/C15H17N5O/c1-3-5-6-8-20-14-11(10-19-20)13(16)12(9-18-14)15(21)17-7-4-2/h4,9-10H,2,6-8H2,1H3,(H2,16,18)(H,17,21) provides a standardized description of the molecular connectivity and confirms the presence of all functional groups within the structure. The molecular weight of 283.33 g/mol reflects the substantial size of this compound compared to simpler heterocyclic structures.

Tautomeric Behavior and Electronic Structure Analysis

The tautomeric behavior of pyrazolo[3,4-b]pyridine derivatives represents a fundamental aspect of their chemical behavior, with significant implications for their electronic structure and reactivity patterns. Computational studies using AM1 calculations have demonstrated that the 1H-tautomer exhibits greater thermodynamic stability compared to the 2H-tautomer, with an energy difference of 37.03 kilojoules per mole, equivalent to approximately 9 kilocalories per mole. This substantial energy difference indicates a strong preference for the 1H-tautomeric form under standard conditions, which corresponds to the structure of 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide.

The electronic structure analysis reveals that the bicyclic framework maintains significant aromatic character through delocalized pi-electron systems spanning both rings. The fusion of the pyrazole and pyridine rings creates an extended conjugated system that influences the molecule's electronic properties and reactivity patterns. The amino group at position 4 contributes electron density to the pyridine ring through resonance effects, while the carboxamide group at position 5 acts as an electron-withdrawing group through both inductive and resonance mechanisms. This combination of electron-donating and electron-withdrawing substituents creates a complex electronic environment that influences the molecule's chemical behavior.

The presence of multiple nitrogen atoms within the bicyclic core provides numerous sites for protonation and coordination interactions. The nitrogen atoms exhibit different basicities due to their distinct electronic environments, with the pyrazole nitrogen atoms showing different protonation behaviors compared to the pyridine nitrogen. The amino substituent at position 4 contributes additional basicity to the molecule, while the carboxamide nitrogen provides opportunities for hydrogen bonding interactions. The alkyne and alkene functional groups in the substituent chains contribute pi-electron density that can participate in conjugation effects and influence the overall electronic structure of the molecule.

Property Value Reference
Preferred Tautomer 1H-form
Energy Difference (1H vs 2H) 37.03 kJ/mol
Molecular Formula C15H17N5O
Molecular Weight 283.33 g/mol

Crystallographic Studies of Pyrazolo[3,4-b]pyridine Core Framework

Crystallographic investigations of pyrazolo[3,4-b]pyridine derivatives have provided valuable insights into the three-dimensional arrangement and intermolecular interactions of these bicyclic systems. Single-crystal X-ray diffraction studies reveal that the pyrazolo[3,4-b]pyridine core framework adopts an essentially planar conformation, with minimal deviation from planarity between the fused rings. The dihedral angle between the pyrazole and pyridine ring planes typically ranges from 0.82 degrees to 3.81 degrees, indicating strong coplanarity that facilitates optimal orbital overlap and aromatic stabilization.

The crystal packing arrangements of pyrazolo[3,4-b]pyridine derivatives demonstrate the importance of intermolecular interactions in determining solid-state structures. Hydrogen bonding patterns play a crucial role in crystal stability, with nitrogen-hydrogen to nitrogen interactions commonly observed between adjacent molecules. These hydrogen bonds typically connect molecules into inversion dimers through complementary donor-acceptor arrangements. The planar nature of the bicyclic core facilitates pi-pi stacking interactions, with interplanar distances ranging from 3.292 to 3.343 Angstroms and centroid-to-centroid distances between 3.308 and 3.430 Angstroms.

Halogen bonding interactions have been observed in crystallographic studies of iodinated pyrazolo[3,4-b]pyridine derivatives, where carbon-iodine to nitrogen contacts create zigzag chain arrangements parallel to specific crystallographic axes. These halogen bonds complement the hydrogen bonding and pi-stacking interactions to create complex three-dimensional network structures. The crystal structures reveal that substituents attached to the bicyclic core can adopt various conformations, with dihedral angles between aromatic substituents and the pyrazolo[3,4-b]pyridine plane ranging from 25 to 45 degrees depending on the specific substitution pattern.

Crystallographic Parameter Value Range Reference
Dihedral Angle (Pyrazole-Pyridine) 0.82° - 3.81°
Pi-Pi Stacking Distance 3.292 - 3.343 Å
Centroid-Centroid Distance 3.308 - 3.430 Å
Aromatic Substituent Dihedral Angle 25° - 45°

The temperature-dependent behavior of these crystal structures indicates thermal stability under standard conditions, with most pyrazolo[3,4-b]pyridine derivatives maintaining their crystal integrity at ambient temperatures. Unit cell parameters typically exhibit monoclinic or triclinic symmetry, reflecting the asymmetric nature of many substituted derivatives. The space group assignments commonly include P21/c and similar centrosymmetric arrangements that accommodate the molecular symmetry and intermolecular interaction patterns observed in these systems.

Properties

IUPAC Name

4-amino-1-pent-3-ynyl-N-prop-2-enylpyrazolo[3,4-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-3-5-6-8-20-14-11(10-19-20)13(16)12(9-18-14)15(21)17-7-4-2/h4,9-10H,2,6-8H2,1H3,(H2,16,18)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOHUNITDKKDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCN1C2=NC=C(C(=C2C=N1)N)C(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145921
Record name 4-Amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103586-12-5
Record name 4-Amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Record name 4-Amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Record name ICI-190622
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Preparation Methods

Pyridine Ring Formation via 3-Aminopyrazole and 1,3-Dicarbonyl Condensation

The foundational step involves constructing the pyrazolo[3,4-b]pyridine scaffold. As detailed in, 3-aminopyrazole (6 ) reacts with 1,3-dicarbonyl compounds (5 ) (e.g., diketones or ketoesters) acting as 1,3-CCC-biselectrophiles. The reaction proceeds via nucleophilic attacks at the carbonyl groups, followed by cyclization and dehydration (Scheme 1). For example:

  • Reactants : 3-Aminopyrazole + 1,3-cyclohexanedione

  • Conditions : Ethanol reflux, 12–24 hours, acidic or basic catalysis (e.g., p-TSA).

  • Outcome : Forms the 4,6-disubstituted pyrazolo[3,4-b]pyridine core with R₃ = H or Me.

This method is preferred for introducing substituents at C4 and C6, critical for subsequent functionalization.

Substituent Introduction at N1: 3-Pentynyl Group

Alkylation of Pyrazole Nitrogen

The 3-pentynyl group at N1 is introduced via alkylation. The free nitrogen of the pyrazole ring reacts with propargyl-type alkylating agents under basic conditions:

  • Reactants : Pyrazolo[3,4-b]pyridine intermediate + 3-pentynyl bromide

  • Conditions : K₂CO₃ or NaH in DMF, 60–80°C, 6–8 hours.

  • Challenges : Competing alkylation at pyridine nitrogen is avoided by steric hindrance or selective protection.

This step achieves the 1-(3-pentyn-1-yl) substitution, critical for enhancing lipophilicity and biological activity.

Functionalization at C4 and C5: Amino and Carboxamide Groups

C4-Amination via Nitration/Reduction

The amino group at C4 is introduced through nitration followed by reduction:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at C4.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to -NH₂.

C5-Carboxamide Formation

The carboxamide at C5 is synthesized via coupling of a carboxylic acid intermediate with allylamine:

  • Carboxylic Acid Synthesis : Oxidation of a C5-methyl group (if present) using KMnO₄ or CrO₃.

  • Amidation : Activation with EDCl/HOBt, followed by reaction with allylamine in THF/DCM.

Optimization and Catalytic Strategies

p-TSA-Catalyzed One-Pot Synthesis

The use of p-toluenesulfonic acid (p-TSA) as a catalyst (3 mol%) enhances reaction efficiency in cyclization steps, reducing side products and improving yields. For example, p-TSA facilitates dehydration during pyridine ring formation, achieving completion in 6–8 hours.

Structural and Reaction Data

Table 1. Key Synthetic Steps and Conditions

StepReactants/ReagentsConditionsYield*
Core formation3-Aminopyrazole, 1,3-diketoneEtOH, p-TSA, reflux60–75%
N1-Al

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-b]pyridine-5-carboxamide, 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

Biological Activities

The biological activities of 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied, revealing their potential as inhibitors for various biological targets:

1. Anticancer Properties
Research indicates that derivatives of 1H-pyrazolo[3,4-b]pyridine exhibit potent anticancer effects by inhibiting tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation and differentiation. For example, a study synthesized multiple derivatives that showed nanomolar inhibitory activity against TRKA, suggesting their potential as targeted cancer therapies .

2. Anti-inflammatory Effects
These compounds have also been recognized for their anti-inflammatory properties. They act as phosphodiesterase inhibitors, which can alleviate symptoms associated with chronic inflammatory diseases such as asthma and rheumatoid arthritis . The ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) further supports their role in reducing inflammation .

3. Neurological Applications
The central nervous system (CNS) effects of these compounds have been documented, with some derivatives showing promise as anxiolytics or tranquilizers. Their mechanism involves modulation of neurotransmitter systems, potentially offering therapeutic avenues for anxiety disorders .

4. Alzheimer’s Disease Research
Recent studies have explored the binding affinity of pyrazolo[3,4-b]pyridines to amyloid plaques associated with Alzheimer's disease. Certain derivatives demonstrated selective binding capabilities, indicating their potential use as diagnostic probes for Alzheimer's pathology .

Case Studies

Several case studies illustrate the applications of this compound:

Study Focus Findings
Cheng et al. (2022)Anticancer ActivitySynthesized 38 derivatives; most showed potent inhibition of TRKA with potential for treating TRK fusion-positive cancers .
MDPI Study (2022)Alzheimer’s DiseaseDeveloped novel compounds with high binding affinity to amyloid plaques; promising for AD diagnostics .
PMC Study (2022)Anti-inflammatory PropertiesCompounds inhibited phosphodiesterases, showing efficacy in models of asthma and chronic obstructive pulmonary disease (COPD) .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine-5-carboxamide, 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The compound can bind to the active site of the target protein, leading to conformational changes that affect its function. Pathways such as the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways may be involved in its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrazolo[3,4-b]pyridine-5-carboxamide core but differ in substituents, influencing their physicochemical and biological properties:

1-Pentyl-4-amino-N-(2-propynyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide ()

  • Molecular Formula : C₁₅H₁₉N₅O
  • Key Differences :
    • 1-Pentyl group (saturated five-carbon chain) replaces the 3-pentynyl group (unsaturated triple bond).
    • N-propynyl (terminal alkyne) vs. N-propenyl (allyl group).
  • Molecular weight difference (285.34 vs. 283.33) reflects reduced unsaturation.

1-(Propan-2-yl)-N-{[2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-1H-pyrazolo[3,4-b]pyridine-5-carboxamide ()

  • Molecular Formula : C₁₈H₁₇N₅O₂S
  • Key Differences :
    • Propan-2-yl (isopropyl) at position 1.
    • Thiophene-oxazol-methyl substituent on the carboxamide.
  • Impact :
    • The thiophene-oxazol group introduces sulfur and additional aromatic rings, enhancing π-π stacking interactions in biological targets .
    • Higher molecular weight (367.43 vs. 283.33) may reduce bioavailability due to increased steric hindrance.

Methyl-{4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate ()

  • Key Differences :
    • 2-Fluorobenzyl group at position 1.
    • Pyrimidine-carbamate substitution.
  • Impact: Fluorine enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions .

1,3-Dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide ()

  • Key Differences :
    • 1,3-Dimethyl groups on the pyrazolo ring.
    • Benzoxazolyl substituent.
  • Benzoxazole enhances fluorescence properties, useful in imaging applications.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Molecular Weight Key Features
Target Compound (ICI 190622) C₁₅H₁₇N₅O 4-amino, 1-(3-pentynyl), N-propenyl 283.33 Triple bond in pentynyl, propenyl group; potential kinase inhibition.
1-Pentyl-N-propynyl analog C₁₅H₁₉N₅O 1-pentyl, N-propynyl 285.34 Saturated alkyl chain; increased lipophilicity.
Thiophene-oxazol derivative C₁₈H₁₇N₅O₂S Propan-2-yl, thiophene-oxazol 367.43 Sulfur-containing groups; enhanced aromatic interactions.
Fluorobenzyl-pyrimidine compound Not specified 2-Fluorobenzyl, pyrimidine-carbamate Not given Fluorine for stability; pyrimidine for hydrogen bonding.
1,3-Dimethyl-benzoxazol derivative Not specified 1,3-dimethyl, benzoxazol Not given Methyl groups for lipophilicity; benzoxazole for fluorescence.

Biological Activity

1H-Pyrazolo[3,4-b]pyridine derivatives are a significant class of heterocyclic compounds recognized for their diverse biological activities. The compound 1H-Pyrazolo[3,4-b]pyridine-5-carboxamide, 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl- is particularly noteworthy due to its potential therapeutic applications in various diseases, including cancer and infectious diseases. This article explores the biological activity of this compound, supported by data tables and case studies.

Synthesis and Structure

The synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives typically involves multi-step organic reactions. Recent advancements have introduced efficient methodologies for synthesizing these compounds, including the use of palladium-catalyzed reactions for the introduction of functional groups at specific positions on the pyrazole ring .

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, one study identified a derivative with an IC50 value of 0.2 nM against TBK1 (TANK-binding kinase 1), showcasing its potential as a lead compound in cancer therapy . This compound effectively inhibited downstream interferon signaling in various cancer cell lines.

Antimicrobial Properties

The antimicrobial activity of pyrazolo[3,4-b]pyridines has also been documented. A series of derivatives demonstrated promising results against Mycobacterium tuberculosis and other pathogens, indicating their potential as novel antimicrobial agents .

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds often involve inhibition of key enzymes and pathways. For example, pyrazolo[3,4-b]pyridines have been shown to inhibit Glycogen Synthase Kinase-3 (GSK-3) and phosphodiesterase 4 (PDE4), which are critical in various cellular processes including inflammation and cell proliferation .

Case Study 1: TBK1 Inhibition

A detailed investigation into the structure–activity relationships (SARs) of pyrazolo[3,4-b]pyridines revealed that modifications at specific positions significantly enhanced TBK1 inhibitory activity. Compound 15y , for instance, was optimized for potency and selectivity, demonstrating effective inhibition in cellular models .

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of synthesized pyrazolo[3,4-b]pyridine derivatives, several compounds exhibited activity against both Gram-positive and Gram-negative bacteria. The compound's structure was correlated with its bioactivity, emphasizing the importance of functional group positioning on the pyrazole ring for optimal activity .

Data Tables

CompoundTargetIC50 (nM)Activity Type
15yTBK10.2Anticancer
26bM. tuberculosis<10Antimicrobial
16GSK-3<50Antitumor

Q & A

Q. What are the optimal synthetic routes for synthesizing 1H-pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation reactions between pyrazole-5-amine intermediates and electrophilic carbonyl compounds (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate). Key steps include:
  • Using trifluoroacetic acid (TFA) as a catalyst in toluene under reflux conditions to promote cyclization .
  • Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of precursor to carbonyl reagent) to minimize side products .
  • Monitoring reaction progress via 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} to confirm intermediate formation and purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1D and 2D NMR : Critical for confirming substitution patterns, such as distinguishing between aromatic protons in the pyrazole and pyridine rings. DEPT and COSY experiments resolve overlapping signals in complex heterocycles .
  • IR Spectroscopy : Identifies functional groups like carboxamide (C=O stretch at ~1650–1700 cm1^{-1}) and amino groups (N-H stretch at ~3300–3500 cm1^{-1}) .
  • UV-Vis Spectroscopy : Useful for tracking electronic transitions in conjugated systems, particularly if the compound exhibits fluorescence for biological studies .

Q. How can reaction intermediates (e.g., 4-chloro-1H-pyrazolo[3,4-b]pyridine) be stabilized during synthesis?

  • Methodological Answer :
  • Use anhydrous solvents (e.g., dry toluene) to prevent hydrolysis of reactive intermediates like 4-chloro derivatives .
  • Employ low-temperature conditions (-10°C to 0°C) during sensitive steps to suppress side reactions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., DHFR or kinase enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina with the following parameters:
  • Grid box centered on the active site (e.g., human DHFR PDB: 1KMS).
  • Flexible ligand settings to account for rotatable bonds in the 3-pentyn-1-yl and propen-1-yl groups .
  • Free Energy Calculations : MM-PBSA/GBSA methods refine docking scores by estimating binding energy contributions from hydrophobic interactions and hydrogen bonds .

Q. How can contradictory spectral data (e.g., unexpected 13C NMR^{13}\text{C NMR} shifts) be resolved during structural elucidation?

  • Methodological Answer :
  • Perform 2D NMR experiments (e.g., HMBC and HSQC) to correlate ambiguous carbons with adjacent protons. For example, unexpected shifts in the pyridine ring may arise from anisotropic effects of the propargyl substituent .
  • Compare experimental data with density functional theory (DFT)-calculated chemical shifts to identify conformational anomalies .

Q. What strategies mitigate side reactions (e.g., over-alkylation) during functionalization of the pyrazole ring?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., amino groups) with tert-butoxycarbonyl (Boc) before introducing 3-pentyn-1-yl or propen-1-yl substituents .
  • Stepwise Optimization : Screen solvents (e.g., DMF vs. THF) and bases (e.g., K2_2CO3_3 vs. Et3_3N) to control regioselectivity .

Q. How can reaction scalability be improved without compromising purity for in vivo studies?

  • Methodological Answer :
  • Flow Chemistry : Utilize continuous-flow reactors to maintain consistent temperature and mixing, reducing batch-to-batch variability .
  • Green Solvents : Replace toluene with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical docking scores and experimental IC50_{50} values?

  • Methodological Answer :
  • Solvent Effects : Recalculate docking scores using explicit solvent models (e.g., water or ethanol) instead of vacuum settings, as polar solvents may alter ligand conformation .
  • Enzyme Dynamics : Perform molecular dynamics (MD) simulations (≥100 ns) to account for protein flexibility and cryptic binding pockets not resolved in static crystal structures .

Q. What experimental controls are essential when evaluating biological activity against off-target proteins?

  • Methodological Answer :
  • Negative Controls : Include structurally similar but inactive analogs (e.g., methyl or ethyl derivatives lacking the propargyl group) to confirm target specificity .
  • Orthogonal Assays : Validate results using both fluorescence-based (e.g., FP-TK) and radiometric (e.g., 32P^{32}\text{P}-ATP) kinase assays .

Tables for Key Data

Table 1 : Representative Synthetic Conditions for Pyrazolo[3,4-b]pyridine Derivatives

StepReagents/ConditionsYield (%)Key Characterization TechniquesReference
CyclizationTFA, toluene, reflux65–781H NMR^{1}\text{H NMR}, IR
ChlorinationPOCl3_3, DMF, 80°C8213C NMR^{13}\text{C NMR}, DEPT
AlkylationPropargyl bromide, K2_2CO3_3, DMF70HSQC, ESI-MS

Table 2 : Docking Parameters for DHFR Binding Studies

ParameterValue
Grid Box Size25 × 25 × 25 Å
Exhaustiveness32
Flexible ResiduesAsp27, Leu28, Phe31
Scoring FunctionVina (Affinity: -9.2 kcal/mol)

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